Bufexamac

HDAC inhibition Selectivity Epigenetics

Bufexamac is a uniquely selective, multi-target NSAID that inhibits HDAC6 (Kd 0.53 µM), HDAC10 (Kd 0.22 µM) and leukotriene A4 hydrolase (LTA4H), distinguishing it from generic COX inhibitors. It suppresses IFN-α secretion (EC50 8.9 µM), making it essential for studies in inflammation, epigenetic modulation, and acute lung injury. High purity (≥98%) ensures reproducible, target-specific research not achievable with pan-HDAC or standard NSAIDs.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 2438-72-4
Cat. No. B1668035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufexamac
CAS2438-72-4
SynonymsAllergipuran
Bufal
Bufederm
Bufexamac
Bufexamac ratiopharm
Bufexamac-ratiopharm
Bufexamacratiopharm
Droxaryl
duradermal
Jomax
Malipuran
p Butoxyphenylacethydroxamic Acid
p-Butoxyphenylacethydroxamic Acid
Paraderm
Parfenac
Windol
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)CC(=O)NO
InChIInChI=1S/C12H17NO3/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14)
InChIKeyMXJWRABVEGLYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility33.5 [ug/mL] (The mean of the results at pH 7.4)
Immiscible
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bufexamac (CAS 2438-72-4) for Research and Analytical Applications: A Non-Steroidal Anti-Inflammatory Drug (NSAID) and Selective HDAC6/10 Inhibitor


Bufexamac (Bufexamic acid; CAS 2438-72-4) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective class IIb histone deacetylase (HDAC6 and HDAC10) inhibitor . It also inhibits the secretion of IFN-α and acts as a dual inhibitor of HDAC6/HDAC10 and leukotriene A4 hydrolase (LTA4H) [1]. This compound is primarily used in research settings for studying inflammation, immune regulation, and epigenetic modulation.

Why Bufexamac (CAS 2438-72-4) Cannot Be Replaced by Generic NSAIDs or HDAC Inhibitors


While Bufexamac is classified as an NSAID, its unique multi-target profile sets it apart from conventional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes [1]. Bufexamac exhibits selective inhibition of class IIb HDACs (HDAC6 and HDAC10) and LTA4H, a target not commonly associated with standard NSAIDs . This distinct mechanism of action, involving both epigenetic modulation and anti-inflammatory pathways, means that substituting Bufexamac with a generic NSAID or a pan-HDAC inhibitor would not replicate its specific biological effects . The quantitative evidence below demonstrates these critical differences.

Quantitative Differentiation of Bufexamac (CAS 2438-72-4) from Comparator Compounds


Bufexamac Demonstrates Selective Inhibition of HDAC6 (Kd = 0.53 µM) and HDAC10 (Kd = 0.22 µM), Distinct from Pan-HDAC Inhibitors

Bufexamac is a selective class IIb HDAC inhibitor with Kd values of 0.53 µM for HDAC6 and 0.22 µM for HDAC10 . This selectivity profile differentiates it from pan-HDAC inhibitors such as Vorinostat (SAHA), which inhibits multiple HDAC classes with less discrimination [1].

HDAC inhibition Selectivity Epigenetics

Inhibition of IFN-α Secretion by Bufexamac (EC50 = 8.9 µM) Compared to Other NSAIDs

Bufexamac inhibits the secretion of IFN-α with an EC50 of 8.9 µM . In contrast, conventional NSAIDs like ibuprofen and naproxen do not significantly affect IFN-α secretion at similar concentrations, as their primary mechanism is COX inhibition [1].

IFN-α Immunomodulation COX inhibition

Comparable Efficacy to Betamethasone Valerate in Contact Dermatitis, with Subgroup Variation

In a double-blind trial of 72 patients with atopic or contact dermatitis, 5% bufexamac cream showed comparable efficacy to 0.1% betamethasone valerate cream [1]. However, in younger patients, betamethasone valerate provided somewhat better improvement, particularly for pruritus.

Dermatology Anti-inflammatory Topical

Dual Inhibition of LTA4H and HDAC6/10: A Unique Anti-Inflammatory Profile

Bufexamac is a dual inhibitor of LTA4H and HDAC6/10 . This combination is unique, as most LTA4H inhibitors (e.g., SC-57461A) do not inhibit HDACs [1], and most HDAC inhibitors do not target LTA4H.

LTA4H LTB4 Inflammation

Optimal Research and Analytical Applications for Bufexamac (CAS 2438-72-4)


Investigating HDAC6/HDAC10-Specific Functions in Inflammation and Cancer

Researchers can utilize Bufexamac to selectively inhibit HDAC6 and HDAC10, allowing for the dissection of their roles in cellular processes such as inflammation, cell migration, and protein degradation, as supported by its selective Kd values [1].

Studying the Interplay Between IFN-α Secretion and COX Inhibition

Bufexamac's ability to inhibit IFN-α secretion with an EC50 of 8.9 µM makes it a valuable tool for investigating the crosstalk between IFN-α signaling and COX-mediated pathways, particularly in autoimmune and inflammatory disease models [1].

Topical Anti-Inflammatory Research with a Non-Steroidal Agent

Given its demonstrated clinical efficacy comparable to betamethasone valerate in dermatitis, Bufexamac can be used in preclinical models to study non-steroidal approaches to treating inflammatory skin conditions, potentially offering insights into steroid-sparing therapies [1].

Exploring Dual LTA4H/HDAC Inhibition in Acute Lung Injury and Other Inflammatory Conditions

Bufexamac's unique dual inhibition of LTA4H and HDAC6/10 can be leveraged in research models of acute lung injury (ALI) and other inflammatory diseases to understand the combined effects of reducing leukotriene B4 (LTB4) biosynthesis and modulating HDAC activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bufexamac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.